Methyl 2,4-dibromo-3-fluorophenylacetate

Description

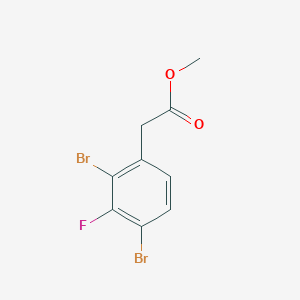

Methyl 2,4-dibromo-3-fluorophenylacetate is a halogenated aromatic ester characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 3, and an acetoxy methyl ester group. Halogenated phenylacetates are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

IUPAC Name |

methyl 2-(2,4-dibromo-3-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2FO2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTUXOQRHMIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dibromo-3-fluorophenylacetate typically involves the esterification of 2,4-dibromo-3-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromo-3-fluorophenylacetate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: The ester group can be reduced to alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted phenylacetates depending on the nucleophile used.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced forms of the ester.

Scientific Research Applications

Methyl 2,4-dibromo-3-fluorophenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-3-fluorophenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs of methyl 2,4-dibromo-3-fluorophenylacetate, highlighting differences in substituents and molecular formulas:

Key Observations:

Ester Group Influence :

- The ethyl ester analog (C₁₀H₉Br₂FO₂) exhibits a marginally higher molecular weight than the methyl ester due to the extended alkyl chain. Ethyl esters generally demonstrate lower volatility and higher solubility in organic solvents compared to methyl esters .

- Methyl esters, such as the target compound, are typically more reactive in hydrolysis reactions due to the smaller steric hindrance of the methyl group .

However, this may also reduce solubility in polar solvents . Bromine atoms at positions 2 and 4 contribute to steric bulk and enhance resistance to oxidative degradation compared to non-brominated analogs .

Functional Group Comparison :

Physicochemical Properties

Limited experimental data are available for direct comparison of physical properties (e.g., melting point, boiling point). However, inferences can be drawn from structural trends:

- Volatility : Methyl esters generally exhibit higher volatility than ethyl esters due to lower molecular weight .

- Solubility : Bromine and fluorine substituents reduce solubility in water but enhance compatibility with halogenated solvents.

- Stability: Bromine’s inductive effect increases stability against nucleophilic attack compared to non-halogenated esters .

Biological Activity

Methyl 2,4-dibromo-3-fluorophenylacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and one fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The molecular formula is C10H8Br2F O2, with a molecular weight of approximately 335.98 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The halogen substituents (bromine and fluorine) enhance the compound's electrophilic nature, allowing it to engage in nucleophilic substitutions with biomolecules such as proteins and nucleic acids. This reactivity can lead to modulation of key biochemical pathways involved in disease processes.

Key Mechanisms:

- Electrophilic Interactions : The compound may act as an electrophile, reacting with nucleophilic sites on proteins or DNA.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its halogenated structure is believed to contribute to this efficacy by disrupting microbial cell membranes or interfering with metabolic processes.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways affected include those related to cell cycle regulation and programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

- Cytotoxicity in Cancer Cells : In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects with IC50 values ranging from 5 to 15 µM. These findings indicate a dose-dependent response where higher concentrations resulted in increased cell death .

Comparative Analysis

The biological activity of this compound can be compared with similar halogenated compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Dual bromination enhances reactivity |

| Methyl 2-bromo-3-fluorophenylacetate | Low | Moderate | Less halogenation |

| Methyl 3-bromo-4-fluorobenzoate | Moderate | Low | Different substitution pattern |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.